Ribostamycin - 25546-65-0

Ribostamycin

Catalog Number: EVT-308682
CAS Number: 25546-65-0
Molecular Formula: C17H34N4O10
Molecular Weight: 454.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ribostamycin is an aminoglycoside antibiotic, a class of naturally occurring antibiotics with a broad spectrum of activity. It is primarily produced by the bacterium Streptomyces ribosidificus []. Ribostamycin is a unique aminoglycoside antibiotic because it possesses a neutral sugar component []. In scientific research, Ribostamycin has been employed as a model compound for understanding aminoglycoside-RNA interactions [], exploring the biosynthesis of aminoglycoside antibiotics [, ], and investigating the mechanisms of antibiotic resistance [].

Synthesis Analysis

The total synthesis of Ribostamycin was achieved by condensing suitably protected 5-O-β-D-ribofuranosyl-2-deoxystreptamine with protected 2,6-diamino-2,6-dideoxy-α-D-glucopyranosyl bromide via a modified Konigs-Knorr reaction []. This reaction produced three condensation products, one of which was confirmed as a Ribostamycin derivative, while the other two were identified as its 6-O-α and 6-O-β-isomers []. Further modifications and derivatizations of Ribostamycin have been conducted to explore structure-activity relationships and develop new aminoglycoside antibiotics with improved properties [, ].

Molecular Structure Analysis

Ribostamycin consists of three rings: neamine, 2-deoxystreptamine, and ribose []. Its molecular structure resembles Neomycin, with the key difference being the absence of neosamine in Ribostamycin []. This structural similarity explains the cross-sensitivity observed between Ribostamycin and Neomycin in allergy tests []. NMR spectroscopic studies have provided detailed insights into the conformation of Ribostamycin when bound to different enzymes and RNA [].

Chemical Reactions Analysis

Ribostamycin can undergo various chemical reactions, including acetylation, phosphorylation, and carboxymethylation [, , , ]. These modifications are often associated with the development of antibiotic resistance mechanisms in bacteria []. For instance, the enzyme aminoglycoside 3-acetyltransferase-IIIb (AAC3) acetylates the N3 amine of Ribostamycin []. Similarly, a novel aminoglycoside phosphotransferase, APH(3')-IId, has been identified in a multidrug-resistant clinical isolate of Brucella intermedia, which phosphorylates Ribostamycin [].

Mechanism of Action

Ribostamycin, like other aminoglycosides, exerts its antibacterial activity by binding to the bacterial ribosome, specifically the A-site of 16S rRNA [, ]. This interaction interferes with protein synthesis by causing misreading of the genetic code and inhibiting translocation []. The binding of Ribostamycin to rRNA involves electrostatic interactions between the positively charged amino groups of the antibiotic and the negatively charged phosphate groups of the RNA []. Additionally, hydrogen bonding and hydrophobic interactions contribute to the overall stability of the complex [].

Applications
  • Investigating Aminoglycoside-RNA Interactions: Ribostamycin serves as a model compound to understand how aminoglycosides interact with RNA, particularly the A-site of 16S rRNA [, ].
  • Studying Aminoglycoside Biosynthesis: The biosynthetic pathway of Ribostamycin has been extensively studied to elucidate the enzymatic steps involved in the production of this antibiotic and other related aminoglycosides, such as butirosin and neomycin [, , ]. This research aims to understand the molecular mechanisms governing aminoglycoside biosynthesis and engineer microbial strains for enhanced antibiotic production.
  • Exploring Antibiotic Resistance Mechanisms: Ribostamycin has been instrumental in uncovering the molecular mechanisms underlying aminoglycoside resistance in bacteria []. Studies have identified various enzymes, such as aminoglycoside acetyltransferases and phosphotransferases, that modify Ribostamycin and other aminoglycosides, thereby rendering them ineffective [, , ].
  • Developing Selective Media for Bacterial Isolation: Ribostamycin's unique resistance profile in certain bacteria, like Propionibacterium acnes, has been exploited to develop selective media for isolating these microorganisms from complex samples []. In this context, Ribostamycin is incorporated into the growth medium along with other selective agents to inhibit the growth of unwanted bacteria, allowing for the preferential isolation of Propionibacterium acnes.
  • Investigating the Effects of Aminoglycosides on Eukaryotic Cells: Although primarily known for its antibacterial properties, Ribostamycin has also been used to study the effects of aminoglycosides on eukaryotic cells, particularly their impact on phospholipase C activity []. This research seeks to understand the potential off-target effects of aminoglycosides and their implications for eukaryotic cell physiology.

Neomycin B

  • Compound Description: Neomycin B is an aminoglycoside antibiotic known for its broad-spectrum antibacterial activity. It is structurally similar to ribostamycin, sharing a common neamine core. [, ]
  • Relevance: Neomycin B is structurally related to ribostamycin, differing primarily in the presence of an additional aminosugar moiety attached to the ribose ring. This structural difference contributes to neomycin B's higher positive charge compared to ribostamycin. [] Both compounds exert their antibacterial effects by binding to the ribosomal RNA, but they exhibit distinct structure-activity relationships and binding affinities. [, ] Studies have shown that specific structural features, such as the number and position of amino groups, influence their interaction with the ribosome and subsequent effects on protein synthesis. []

Paromomycin

  • Compound Description: Paromomycin is another aminoglycoside antibiotic that shares structural similarities with ribostamycin, possessing the same neamine core. []
  • Relevance: Paromomycin is structurally related to ribostamycin, with a key difference being the presence of an amino group instead of a hydroxyl group at a specific position. [] This subtle difference influences its interaction with the N1 riboswitch, a synthetic RNA molecule that regulates gene expression in response to aminoglycosides. [] While paromomycin binds to the N1 riboswitch, it does not elicit the same regulatory effect as ribostamycin, highlighting the importance of specific structural features for riboswitch recognition and activity. []

Xylostasin

  • Relevance: Xylostasin is a structural isomer of ribostamycin, differing in the configuration of a single hydroxyl group at the C-3'' position. [] The two compounds are closely related in terms of their biosynthetic pathways. [] In Bacillus circulans, the enzymes BtrE and BtrF catalyze the interconversion of ribostamycin and xylostasin via a two-step oxidation-reduction process. [] This epimerization at the C-3'' position contributes to the structural diversity of aminoglycoside antibiotics.

Butirosin

  • Compound Description: Butirosin is an aminoglycoside antibiotic notable for its activity against some kanamycin-resistant bacteria. []
  • Relevance: Butirosin shares a close structural relationship with both ribostamycin and xylostasin. [] It is synthesized from these precursor molecules by the attachment of a 4-amino-2-hydroxybutyrate moiety to the aminocyclitol ring. [] Understanding the biosynthetic pathways of these related compounds provides insights into the enzymatic mechanisms and potential genetic engineering strategies for producing novel aminoglycosides. []

Kanamycin A

    Dibekacin

    • Compound Description: Dibekacin is a semisynthetic aminoglycoside antibiotic known for its broad-spectrum activity and potent bactericidal properties. []
    • Relevance: Like ribostamycin, dibekacin exhibits neuromuscular blocking properties, potentially leading to respiratory depression, especially when used in combination with certain muscle relaxants or anesthetics. [, ] This shared side effect highlights the potential for aminoglycosides to interfere with neuromuscular transmission. While both compounds have clinical applications, they differ in their pharmacokinetic properties and toxicity profiles. []

    3′-N-acetylribostamycin

    • Compound Description: 3′-N-acetylribostamycin is a derivative of ribostamycin that lacks microbiological activity. []
    • Relevance: 3′-N-acetylribostamycin is a product of ribostamycin bioconversion. [] This compound highlights a mechanism of bacterial resistance where enzymes modify aminoglycosides, rendering them inactive.

    3-N-Carboxymethyl Ribostamycin

    • Compound Description: 3-N-Carboxymethyl Ribostamycin is another inactive derivative of ribostamycin, formed by N-carboxymethylation. []
    • Relevance: This compound, like 3′-N-acetylribostamycin, showcases a pathway for ribostamycin inactivation. [] Understanding these inactivation pathways is crucial for developing strategies to circumvent bacterial resistance mechanisms.

    3′,4′-Dideoxyribostamycin

    • Compound Description: This synthetic derivative of ribostamycin exhibits activity against kanamycin-resistant strains of E. coli and P. aeruginosa. []
    • Relevance: The development of 3′,4′-dideoxyribostamycin highlights the strategy of chemical modification to overcome bacterial resistance mechanisms. [] The removal of the hydroxyl groups at the 3′ and 4′ positions, which are often targeted for phosphorylation by resistant bacteria, restores the compound's efficacy. [] This example emphasizes the importance of structure-activity relationship studies in designing new antibiotics.

    3′,4′,5″-Trideoxyribostamycin

    • Compound Description: Similar to 3′,4′-dideoxyribostamycin, this compound is a synthetically modified ribostamycin derivative with activity against kanamycin-resistant bacteria. []
    • Relevance: 3′,4′,5″-Trideoxyribostamycin underscores the importance of specific hydroxyl groups in ribostamycin for its antibacterial activity and their susceptibility to bacterial modification. [] The removal of these hydroxyl groups in 3′,4′,5″-trideoxyribostamycin hinders the ability of resistant bacteria to inactivate the compound, thus restoring its efficacy.

    1-N-((s)-4-amino-2-hydroxybutyryl)-3′,4′-dideoxyneamine

    • Compound Description: This compound is a derivative of 3′,4′-dideoxyneamine, which is a core structural component of ribostamycin. []
    • Relevance: This compound demonstrates how modifications to the neamine core, a key structural element of ribostamycin, can influence antibacterial activity. 1-N-((s)-4-amino-2-hydroxybutyryl)-3′,4′-dideoxyneamine exhibits an improved and broader antibacterial spectrum compared to 3′,4′-dideoxyneamine, highlighting the potential for developing novel antibiotics with enhanced therapeutic properties. []

    Properties

    CAS Number

    25546-65-0

    Product Name

    Ribostamycin

    IUPAC Name

    (2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol

    Molecular Formula

    C17H34N4O10

    Molecular Weight

    454.5 g/mol

    InChI

    InChI=1S/C17H34N4O10/c18-2-6-10(24)12(26)8(21)16(28-6)30-14-5(20)1-4(19)9(23)15(14)31-17-13(27)11(25)7(3-22)29-17/h4-17,22-27H,1-3,18-21H2/t4-,5+,6-,7-,8-,9+,10-,11-,12-,13-,14-,15-,16-,17+/m1/s1

    InChI Key

    NSKGQURZWSPSBC-VVPCINPTSA-N

    SMILES

    C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)OC3C(C(C(O3)CO)O)O)O)N

    Synonyms

    Ribostamycin
    SF 733
    SF-733
    SF733

    Canonical SMILES

    C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)OC3C(C(C(O3)CO)O)O)O)N

    Isomeric SMILES

    C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)N)O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)O)N

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.